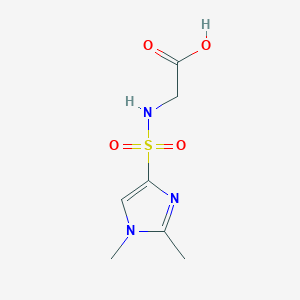

1-(2-bromoethyl)-3-nitro-1H-pyrazole

Descripción general

Descripción

1-(2-bromoethyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on compounds structurally related to 1-(2-bromoethyl)-3-nitro-1H-pyrazole often focuses on their synthesis and the analysis of their molecular and supramolecular structures. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which could be considered analogs in a broader chemical synthesis context, involves oxidative cyclization processes. These processes are facilitated by catalysts such as copper acetate, and the resulting compounds have been characterized by X-ray diffraction to understand their molecular configurations and interactions at the atomic level (Padilla-Martínez et al., 2011).

Corrosion Inhibition

Another application area for similar heterocyclic diazoles is in corrosion inhibition. Compounds like pyrazole and its nitro derivatives have been investigated for their effectiveness in protecting iron surfaces against corrosion in acidic environments. These studies utilize both experimental techniques and computational methodologies to correlate the structural attributes of the inhibitors with their performance, thus offering insights into the design of more efficient corrosion inhibitors (Babić-Samardžija et al., 2005).

Energetic Materials Development

Compounds incorporating elements of this compound have been synthesized for applications in energetic materials. These compounds exhibit a variety of energetic properties, including sensitivity to impact and friction, as well as detonation performance. Research in this domain aims at broadening the options for designing compounds with desirable explosive or propellant characteristics while maintaining safety and stability (Kumar et al., 2016).

Catalysis and Organic Synthesis

In the field of catalysis, related pyrazole derivatives are used as ligands in the synthesis of complex molecules. For example, the use of specific pyrazole-based compounds in palladium-catalyzed reactions has opened up new avenues for constructing arylated pyrazoles, which are significant in pharmaceutical research and development. These studies not only provide a new synthetic pathway but also delve into the mechanistic aspects of the reactions, thus contributing to the broader understanding of catalysis (Goikhman et al., 2009).

Propiedades

IUPAC Name |

1-(2-bromoethyl)-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKHRTPFEHTJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1531140.png)

![Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate](/img/structure/B1531142.png)

![2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B1531145.png)

amine hydrochloride](/img/structure/B1531146.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)